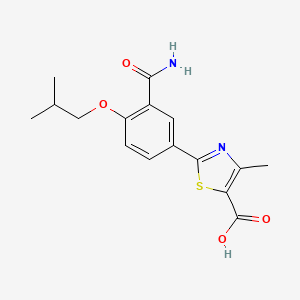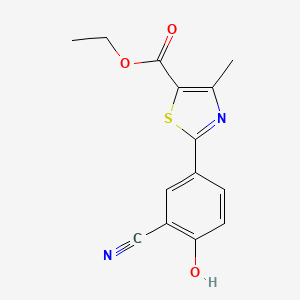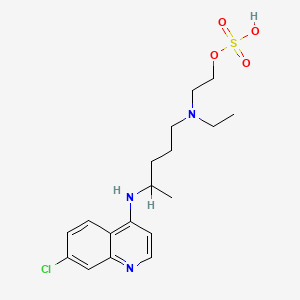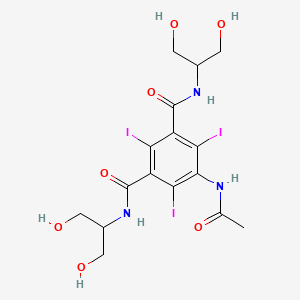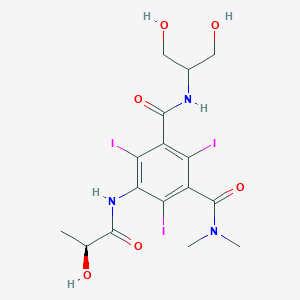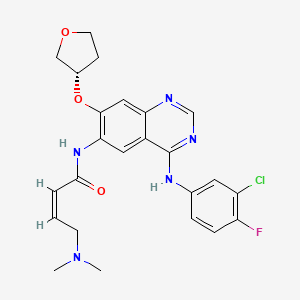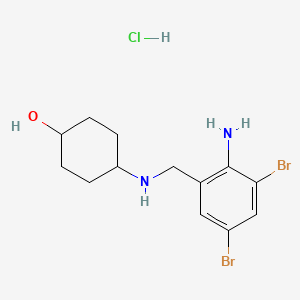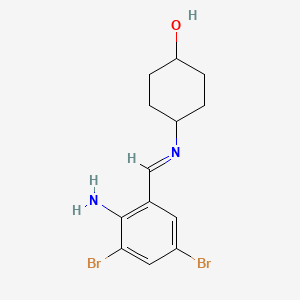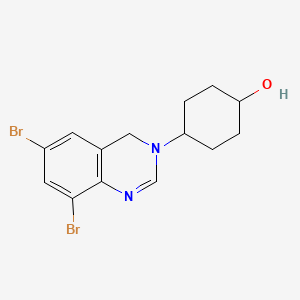
2-(2-hydroxy-4,5-dimethoxybenzamido)thiazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-hydroxy-4,5-dimethoxybenzamido)thiazole-4-carboxylic acid (HDBTCA) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HDBTCA is a thiazole derivative that has been synthesized using various methods. It has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Applications De Recherche Scientifique
Chemiluminescence Enhancement
2-(2-Hydroxy-4,5-dimethoxybenzamido)thiazole-4-carboxylic acid is known for enhancing light emission in chemiluminescent reactions. Thorpe et al. (1985) demonstrated that derivatives of this compound, such as dehydroluciferin, significantly improve light emission in horseradish peroxidase-catalyzed reactions. This enhancement, which can be up to 1000-fold, surpasses that achieved with firefly luciferin, suggesting potential applications in bioanalytical methods (Thorpe et al., 1985).
Synthesis of Novel Compounds
The compound plays a role in the synthesis of novel hydroxycinnamic acid amides with thiazole-containing amino acids. Stankova et al. (2009) reported the synthesis and biological activities (antioxidant and antiviral) of these novel amides, indicating their potential in pharmaceutical research (Stankova et al., 2009).
Antibacterial and Antiviral Properties
Compounds related to 2-(2-Hydroxy-4,5-dimethoxybenzamido)thiazole-4-carboxylic acid exhibit promising antibacterial and antiviral properties. For example, Narayana et al. (2004) synthesized derivatives with potential as antifungal agents (Narayana et al., 2004). Additionally, Haroon et al. (2021) synthesized ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates with notable antioxidant and antimicrobial activities, highlighting their potential in drug discovery (Haroon et al., 2021).
Corrosion Inhibition
The compound and its derivatives have applications in corrosion inhibition. Chaitra et al. (2016) explored thiazole hydrazones as effective corrosion inhibitors for mild steel in acid media. Their study provides insights into the potential use of these compounds in industrial applications (Chaitra et al., 2016).
Propriétés
Numéro CAS |
1809272-85-2 |
|---|---|
Nom du produit |
2-(2-hydroxy-4,5-dimethoxybenzamido)thiazole-4-carboxylic acid |
Formule moléculaire |
C13H12N2O6S |
Poids moléculaire |
324.31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



